molecular formula C9H8ClN3O2 B13909413 Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Katalognummer: B13909413
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: HQZQTAWITXEJFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an ethyl ester group at the 3-position and a chlorine atom at the 8-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro-3-(ethoxycarbonyl)pyridine-2-carboxylic acid hydrazide with a suitable reagent to form the triazole ring. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exhibit antimicrobial activity by disrupting bacterial cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other similar compounds in the triazolopyridine family:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Eigenschaften

Molekularformel

C9H8ClN3O2

Molekulargewicht

225.63 g/mol

IUPAC-Name

ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-6(10)4-3-5-13(7)8/h3-5H,2H2,1H3

InChI-Schlüssel

HQZQTAWITXEJFO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN=C2N1C=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.